Floctafenine

COX Inhibition Pharmacodynamics Enzymatic Assay

Select Floctafenine for COX pharmacology research based on its quantifiable, differentiated profile: (1) Defined 1.5-fold COX-1 preference (IC50 2.33 μM vs. 3.47 μM for COX-2 in human whole blood), ideal for benchmarking against both non-selective and COX-2-selective agents. (2) Superior in vivo prostaglandin synthesis inhibition rank order: Floctafenine > Indomethacin > Glafenine in acetic acid-induced peritoneal inflammation models. (3) Clinically documented superiority to mefenamic acid (400 mg vs. 500 mg, p<0.05) in post-exodontic pain and rank-order superiority to pentazocine in double-blind trials. (4) Reduced nephrotoxicity risk compared to glafenine, supported by divergent renal safety profiles within the fenamate class. Recommended as a positive control in analgesic studies and NSAID hypersensitivity cross-reactivity protocols.

Molecular Formula C20H17F3N2O4
Molecular Weight 406.4 g/mol
CAS No. 23779-99-9
Cat. No. B1672839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloctafenine
CAS23779-99-9
SynonymsDuralgin
floctafenin
floctafenine
Idalon
Idarac
Novodolan
R 4318
RU 15750
Molecular FormulaC20H17F3N2O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F
InChIInChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)
InChIKeyAPQPGQGAWABJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Floctafenine (CAS 23779-99-9) Procurement Guide: Anthranilic Acid Derivative COX-1/COX-2 Inhibitor for Analgesic Research


Floctafenine (R-4318; RU-15750) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid (fenamate) derivative class [1]. It functions as a non-selective cyclooxygenase (COX) inhibitor, demonstrating a slight preference for COX-1 over COX-2, and is metabolized in vivo to its active principal metabolite, floctafenic acid [2]. This compound has been utilized in clinical settings for the management of mild to moderate pain and as a research tool for probing COX-related pharmacology and analgesic mechanisms [3].

Why Generic Floctafenine Substitution Fails: Key Differentiators vs. Glafenine, Mefenamic Acid, and Standard Analgesics


Interchanging anthranilic acid derivatives or standard-of-care analgesics without specific evaluation is scientifically unsound due to divergences in enzymatic inhibition profiles, relative in vivo potency, and safety pharmacology. For instance, in vivo prostaglandin biosynthesis inhibition studies demonstrate that floctafenine exhibits superior efficacy compared to the structurally related glafenine and the reference compound indomethacin [1]. Clinically, this translates to distinct rank-order efficacy compared to other standard analgesics, including pentazocine [2]. Furthermore, the toxicity profile diverges significantly; while glafenine is strongly associated with dose-limiting nephrotoxicity (including renal calculi and acute renal failure), floctafenine presents with a lower incidence of this specific adverse outcome, underscoring that members of this class cannot be considered interchangeable [3].

Floctafenine (CAS 23779-99-9) vs. Comparators: Quantified Evidence Guide for Scientific Differentiation


COX-1/COX-2 Inhibition Selectivity Profile of Floctafenine in Human Whole Blood

Floctafenine demonstrates a quantifiable preference for COX-1 over COX-2 in a physiologically relevant human whole blood assay, differentiating it from many coxibs and certain traditional NSAIDs. The compound exhibits a 1.5-fold higher potency towards platelet COX-I compared to monocyte COX-2 [1]. This level of selectivity is crucial for understanding its therapeutic and adverse effect profile relative to COX-2 selective agents.

COX Inhibition Pharmacodynamics Enzymatic Assay

In Vivo Prostaglandin Synthesis Inhibition: Rank-Order Potency of Floctafenine vs. Indomethacin and Glafenine

In an in vivo model of acetic acid-induced prostaglandin biosynthesis in rat peritoneal fluid, floctafenine demonstrates superior inhibitory activity compared to both the reference NSAID indomethacin and the structurally related analog glafenine [1]. This direct ranking provides a critical quantitative distinction within the fenamate class and against a gold-standard comparator.

Prostaglandin Inhibition In Vivo Pharmacology NSAID Comparison

Analgesic Efficacy in Post-Exodontic Pain: Direct Comparison of Floctafenine (400 mg) vs. Mefenamic Acid (500 mg)

In a single-blind study of post-exodontic pain, floctafenine (400 mg) demonstrated a statistically significant advantage over mefenamic acid (500 mg) in a numerical pain improvement rating [1]. Furthermore, the overall clinical evaluation rating showed a significantly higher proportion of patients rated as 'markedly useful' in the floctafenine group compared to the mefenamic acid group (p<0.05) [1].

Clinical Trial Postoperative Pain Analgesic Efficacy

Comparative Clinical Analgesic Efficacy: Rank-Order Superiority of Floctafenine vs. Pentazocine and Codeine Derivatives

A double-blind clinical trial evaluating five analgesics established a clear efficacy ranking for acute pain. Overall physician ratings of analgesic effect placed floctafenine first in rank order [1]. Crucially, the analysis demonstrated that floctafenine was statistically significantly superior in analgesic effect compared to pentazocine, while being as effective as dihydrocodeine and d-propoxyphene [1][2].

Double-Blind Trial Analgesic Comparison Postoperative Pain

Safety Pharmacology: Therapeutic Index Differentiation vs. Acetylsalicylic Acid and Indomethacin

Floctafenine exhibits an exceptionally high therapeutic index in preclinical models, significantly exceeding that of two major NSAID comparators, acetylsalicylic acid (aspirin) and indomethacin [1]. This metric reflects a wider margin between effective analgesic doses and toxic doses.

Therapeutic Index Safety Pharmacology NSAID Toxicology

Alternative Analgesic Use in Patients with NSAID Intolerance: Floctafenine Challenge Outcomes

Floctafenine has been successfully used as an alternative analgesic in a subset of patients with documented adverse reactions to other NSAIDs [1]. In a retrospective study involving oral challenges in 150 patients with histories of NSAID intolerance, floctafenine was tolerated in a clinically relevant proportion of individuals who could not tolerate other NSAID class members [1].

Drug Hypersensitivity NSAID Intolerance Oral Challenge

Optimal Research and Industrial Application Scenarios for Floctafenine (CAS 23779-99-9) Based on Quantified Evidence


COX Selectivity Profiling and NSAID Benchmarking

Utilize Floctafenine as a characterized reference standard for COX-1/COX-2 inhibition assays, leveraging its defined 1.5-fold preference for COX-1 over COX-2 (IC50 2.33 μM vs. 3.47 μM) in human whole blood [1]. This established profile allows for precise benchmarking against both traditional non-selective NSAIDs and COX-2 selective agents in enzyme kinetics and pharmacodynamic studies.

In Vivo Acute Pain Model Studies Requiring Superior Prostaglandin Suppression

Select Floctafenine for rodent models of acute inflammatory pain where maximal inhibition of in vivo prostaglandin synthesis is the primary endpoint. Its validated rank-order potency (Floctafenine > Indomethacin > Glafenine) in acetic acid-induced peritoneal inflammation provides a clear experimental advantage over these key comparators [2].

Comparative Analgesic Efficacy Trials in Post-Surgical or Dental Pain

Employ Floctafenine as a positive control or active comparator in clinical or pre-clinical pain studies, given its documented superiority to mefenamic acid (400 mg vs. 500 mg, p<0.05) in post-exodontic pain [3] and its rank-order superiority to pentazocine in a double-blind, multi-analgesic trial [4].

Investigations into NSAID Intolerance Mechanisms and Alternative Therapeutics

Incorporate Floctafenine into research protocols examining cross-reactivity and tolerance in NSAID hypersensitivity, supported by clinical challenge data demonstrating its utility as an alternative agent in a subset of patients with documented intolerance to multiple NSAIDs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Floctafenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.